(5Z)-2-(4-bromoanilino)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
5-[(Z)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE: is a complex organic compound characterized by its unique structure, which includes bromine, ethoxy, hydroxyl, and thiazolanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-BROMO-5-ETHOXY-4-HYDROXYBENZALDEHYDE: This intermediate can be synthesized through the bromination of 5-ethoxy-4-hydroxybenzaldehyde.
Formation of the Thiazolanone Ring: The thiazolanone ring is formed by reacting the intermediate with appropriate reagents under controlled conditions.
Final Coupling Reaction: The final step involves coupling the thiazolanone intermediate with 4-bromophenyl imino compound under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imino group can be reduced to form amines.
Substitution: The bromine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
5-[(Z)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-BROMO-5-ETHOXY-4-HYDROXYBENZALDEHYDE: An intermediate in the synthesis of the target compound.
4-BROMOPHENYL IMINO COMPOUNDS: Structurally related compounds with similar functional groups.
Uniqueness
5-[(Z)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups and its potential applications across various fields of research. Its distinct structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for scientific investigation.
Properties
Molecular Formula |
C18H14Br2N2O3S |
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Molecular Weight |
498.2 g/mol |
IUPAC Name |
(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-bromophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14Br2N2O3S/c1-2-25-14-8-10(7-13(20)16(14)23)9-15-17(24)22-18(26-15)21-12-5-3-11(19)4-6-12/h3-9,23H,2H2,1H3,(H,21,22,24)/b15-9- |
InChI Key |
DODPAORQUCDYTF-DHDCSXOGSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2)Br)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2)Br)O |
Origin of Product |
United States |
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